molecular formula C24H22Br2N2O2 B606632 CH-0076989 CAS No. 54371-52-9

CH-0076989

Cat. No.: B606632
CAS No.: 54371-52-9
M. Wt: 530.25
InChI Key: OONLXNFYGYMTLC-UHFFFAOYSA-N
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Description

Based on analog compounds, CH-0076989 is hypothesized to be a small organic molecule with a molecular weight ranging between 129–235 Da, depending on functional groups and substituents. Key properties likely include moderate solubility (0.24–0.687 mg/mL), bioactivity scores (~0.55), and variable pharmacokinetic features such as blood-brain barrier (BBB) permeability or P-glycoprotein substrate activity .

Synthetic routes for similar compounds involve catalytic cross-coupling reactions (e.g., palladium-mediated couplings) or acid-catalyzed cyclizations, as seen in the synthesis of CAS 39989-39-4 (reflux with HCl/dioxane) and CAS 1761-61-1 (A-FGO catalyst in THF) .

Properties

CAS No.

54371-52-9

Molecular Formula

C24H22Br2N2O2

Molecular Weight

530.25

IUPAC Name

4-(2-(benzofuran-4-yl)acetamido)-2-bromo-1-(3-phenylpropyl)pyridin-1-ium bromide

InChI

InChI=1S/C24H21BrN2O2.BrH/c25-23-17-20(11-14-27(23)13-5-8-18-6-2-1-3-7-18)26-24(28)16-19-9-4-10-22-21(19)12-15-29-22;/h1-4,6-7,9-12,14-15,17H,5,8,13,16H2;1H

InChI Key

OONLXNFYGYMTLC-UHFFFAOYSA-N

SMILES

c1ccc(cc1)CCC[n+]2ccc(cc2Br)NC(=O)Cc3cccc4c3cco4.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CH-0076989;  CH 0076989;  CH0076989;  UNII-9E629B19WL;  CHEMBL485834;  9E629B19WL.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacokinetic Properties
Property CH-0076989 (Hypothetical) CAS 39989-39-4 CAS 1761-61-1 CAS 1046861-20-4
Molecular Formula (Inferred) C10H9NO C10H9NO C7H5BrO2 C6H5BBrClO2
Molecular Weight (Da) ~159–201 159.19 201.02 235.27
Solubility (mg/mL) 0.24–0.687 0.687 0.687 0.24
Log S (ESOL) -2.47 to -2.99 -2.47 -2.47 -2.99
Bioavailability Score 0.55 0.55 0.55 0.55
BBB Permeability Probable Yes No data Yes
CYP Inhibition Unlikely No No data No
Key Findings :

Structural Diversity :

  • CAS 39989-39-4 and this compound (hypothetical) share aromatic nitrogen-containing scaffolds, whereas CAS 1046861-20-4 incorporates halogenated boronic acid groups, enhancing its use in Suzuki-Miyaura couplings .
  • CAS 1761-61-1 features brominated aromatic rings, which may confer higher electrophilic reactivity compared to this compound .

Pharmacokinetic Differences :

  • CAS 1046861-20-4 exhibits superior BBB permeability, suggesting this compound derivatives could be optimized for CNS-targeted applications .
  • All compounds show low CYP inhibition, reducing risks of drug-drug interactions .

Synthetic Accessibility :

  • CAS 39989-39-4 requires multi-step synthesis with acid-catalyzed cyclization (18-hour reflux), whereas CAS 1046861-20-4 is synthesized via a palladium-catalyzed cross-coupling (1.3 hours at 75°C), indicating faster production .

Research Implications

  • Drug Development : CAS 1046861-20-4’s boronic acid moiety and BBB permeability make it a candidate for neurotherapeutics, while this compound’s hypothetical nitrogen-rich scaffold may favor antimicrobial applications .
  • Green Chemistry : CAS 1761-61-1’s use of recyclable A-FGO catalysts highlights sustainable synthesis routes applicable to this compound derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CH-0076989
Reactant of Route 2
Reactant of Route 2
CH-0076989

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